Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide
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Overview
Description
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a trifluoromethyl group, a benzamido group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, followed by amide bond formation and cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and benzamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamido and furan-2-carboxamide moieties can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzamides and furan derivatives, such as:
- N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PYRROLE-2-CARBOXAMIDE
Uniqueness
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activities .
Properties
Molecular Formula |
C19H13F3N2O3 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)13-9-7-12(8-10-13)17(25)23-14-4-1-2-5-15(14)24-18(26)16-6-3-11-27-16/h1-11H,(H,23,25)(H,24,26) |
InChI Key |
KXICJZRPOKOMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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